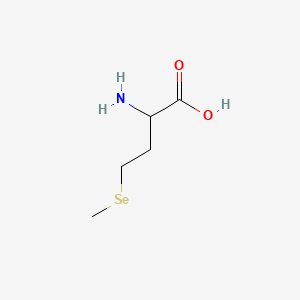

Selenomethionine

Descripción general

Descripción

La selenometionina es un aminoácido natural que contiene selenio. Es estructuralmente similar a la metionina, con selenio reemplazando el azufre. Este compuesto se encuentra en varios alimentos, incluyendo nueces de Brasil, cereales, soya y legumbres de pastos. La selenometionina es conocida por sus propiedades antioxidantes y su papel en la formación y reciclaje del glutatión, un antioxidante clave en muchos organismos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La selenometionina se puede sintetizar a través de varios métodos. Un enfoque común involucra la reacción de metionina con dióxido de selenio. La reacción generalmente ocurre en una solución acuosa a temperaturas elevadas. Otro método involucra el uso de ácido selenioso y metionina en presencia de un agente reductor como el borohidruro de sodio.

Métodos de producción industrial: La producción industrial de selenometionina a menudo involucra fermentación microbiana. Se diseñan cepas específicas de bacterias o levaduras para incorporar selenio en la metionina durante la síntesis de proteínas. Este enfoque biotecnológico es eficiente y escalable, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Hydroxyl Radical (- OH) Reactivity

SeM reacts with hydroxyl radicals to form transient intermediates:

-

At pH < 3 : Hydroxyl radical adducts convert to selenium-centered radical cations (Se- ⁺M), which dimerize to form M(Se⁻⁻Se)M⁺⁺ .

-

At pH 7 : The adduct transforms into a stable monomer radical (SeM- ⁺) via intramolecular stabilization through nitrogen lone-pair interaction. This radical decays by first-order kinetics with a reduction potential of 1.21 ± 0.05 V vs NHE .

Decarboxylation

SeM- ⁺ undergoes decarboxylation to generate α-amino radicals, confirmed by CO₂ release and reduction of electron acceptors (e.g., MV²⁺, thionine) .

Benzylation Mechanism

SeM reacts with benzyl bromides via an SN1-like mechanism , contrary to typical SN2 reactions of cysteine. Key features:

-

Hammett Study : Electron-donating groups on benzyl bromides increase reaction rates (ρ = -1.5), favoring benzyl cation intermediates .

-

DFT Calculations : SN1 pathway is energetically favored over SN2 due to lower activation energy for benzyl cation formation .

| Substituent | Rate Constant | Effect |

|---|---|---|

| Unsubstituted (C₆H₅CH₂Br) | Reference | Baseline |

| 4-Methyl (C₆H₄MeCH₂Br) | Increased | Electron-donating |

| 4-Nitro (C₆H₄NO₂CH₂Br) | Decreased | Electron-withdrawing |

Absorption and Transport

-

Efficiency : SeM is absorbed with >90% efficiency in monogastric animals, unlike selenite/selenate .

-

Glutathione Involvement : SeM metabolism involves glutathione (GSH) to reduce selenite to hydrogen selenide (H₂Se), a precursor for selenoprotein synthesis .

In Vivo Reactions

-

Antioxidant Role : SeM participates in glutathione-dependent antioxidant systems, neutralizing reactive oxygen species (ROS) .

-

Protein Incorporation : SeM is nonspecifically incorporated into proteins via methionine tRNA synthetase, enabling its use in X-ray crystallography .

Enzymatic Extraction

Aplicaciones Científicas De Investigación

Anticancer Activity

Selenomethionine has been extensively studied for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells by disrupting calcium homeostasis and promoting endoplasmic reticulum (ER) stress. This mechanism leads to the increased expression of pro-apoptotic genes, positioning SeMet as a promising candidate for cancer therapy .

Case Studies

In clinical trials, selenium supplementation has been linked to reduced risk factors for several cancers, including prostate and colorectal cancers. However, results have been mixed, with some studies failing to establish a clear protective effect against prostate cancer .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective roles of this compound in conditions such as Alzheimer's disease (AD). Selenium's involvement in reducing amyloid beta aggregation and preventing tau hyperphosphorylation underscores its potential therapeutic value in neurodegenerative diseases .

Neuroprotective Mechanisms

- Ferroptosis Regulation : Selenoprotein GPx4 plays a crucial role in preventing ferroptosis, a form of cell death associated with neurodegeneration. Enhancing GPx4 activity through selenium delivery may help mitigate neuronal loss .

- SELENOP Functionality : Selenoprotein P (SELENOP) is essential for selenium transport to neurons, providing antioxidant protection and managing misfolded proteins associated with neurodegenerative pathology .

Nutritional Supplementation

This compound is widely recognized as an effective dietary supplement for increasing selenium levels in populations at risk of deficiency. Its bioavailability makes it a preferred choice over other forms of selenium.

Regulatory Standards

Various countries have established regulations regarding the permissible levels of selenium in food products. For instance:

- China has set specific standards for this compound content in grains and supplements.

- European Union regulations focus on safety assessments for selenium-enriched foods and feed additives .

Health Outcomes

Clinical evidence supports the use of selenium supplementation to enhance overall health outcomes, including improved immune function and reduced oxidative stress markers .

Agricultural Applications

This compound is also utilized in agriculture as a feed additive to improve livestock health and productivity. Studies indicate that it serves as an efficient source of selenium for various animal species, enhancing growth rates and reproductive performance .

Benefits in Animal Nutrition

- Enhanced Growth Performance : Supplementation with this compound has shown positive effects on the growth rates of poultry and swine.

- Improved Reproductive Health : Adequate selenium levels are critical for reproductive success in livestock, with SeMet supplementation linked to better fertility outcomes .

Mecanismo De Acción

La selenometionina ejerce sus efectos principalmente a través de su incorporación en proteínas en lugar de la metionina. Esta sustitución puede influir en la estructura y la función de la proteína. Además, la selenometionina actúa como un antioxidante al agotar las especies reactivas de oxígeno y mejorar la actividad de la glutatión peroxidasa, una enzima que protege las células del daño oxidativo .

Compuestos similares:

Selenocisteína: Otro aminoácido que contiene selenio, pero se incorpora en proteínas específicas según lo dirigido por el código genético.

Metionina: El análogo de azufre de la selenometionina, que se encuentra comúnmente en proteínas.

Singularidad de la selenometionina: La selenometionina es única debido a su capacidad de incorporarse aleatoriamente en proteínas en lugar de la metionina, lo que proporciona un medio para estudiar la estructura y la función de las proteínas. Sus propiedades antioxidantes y su papel en el metabolismo del glutatión también la distinguen de otros compuestos similares .

Comparación Con Compuestos Similares

Selenocysteine: Another selenium-containing amino acid, but it is incorporated into specific proteins as directed by the genetic code.

Methionine: The sulfur analog of selenomethionine, commonly found in proteins.

Uniqueness of this compound: this compound is unique due to its ability to be randomly incorporated into proteins in place of methionine, providing a means to study protein structure and function. Its antioxidant properties and role in glutathione metabolism also distinguish it from other similar compounds .

Actividad Biológica

Selenomethionine (SeMet) is an organoselenium compound that plays a crucial role in human health due to its biological activities. As a naturally occurring amino acid, it is a significant source of selenium, an essential trace element that contributes to various physiological functions, including antioxidant defense, immune response, and thyroid hormone metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Selenoprotein Biosynthesis : SeMet is incorporated into proteins as selenocysteine, which is vital for the synthesis of selenoproteins. These proteins are essential for antioxidant defense (e.g., glutathione peroxidases) and play roles in thyroid hormone metabolism and immune function .

- Histone Deacetylase (HDAC) Inhibition : Research indicates that SeMet can act as an HDAC inhibitor in certain cancer cell lines. This inhibition leads to increased acetylation of histones, which may affect gene expression related to cancer progression .

- MicroRNA Regulation : this compound influences the expression of microRNAs that regulate selenoprotein biosynthesis and other cellular processes. For instance, microRNA-185 has been identified as a target of selenium, impacting glutathione peroxidase levels .

Antioxidant Properties

This compound is known for its potent antioxidant properties. It helps neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and preventing cellular damage. This property is particularly beneficial in conditions associated with inflammation and oxidative stress.

Cancer Prevention

Several studies have explored the role of selenium in cancer prevention. A meta-analysis revealed that higher selenium exposure is associated with a reduced risk of various cancers, including breast, lung, and prostate cancers. The protective effect appears to be dose-dependent, suggesting that adequate selenium intake may confer significant health benefits .

Thyroid Function

This compound plays a critical role in thyroid health. A study involving patients with Hashimoto's thyroiditis demonstrated that supplementation with SeMet reduced levels of thyroid antibodies (TPOAb and TgAb), indicating a potential therapeutic role in managing autoimmune thyroid conditions . Furthermore, long-term supplementation has been shown to maintain normal thyroid hormone levels without adverse effects on thyroid function .

Cardiovascular Health

Case studies have indicated improvements in cardiac function following selenium supplementation in patients with selenium deficiency-related cardiomyopathy. One such case documented significant recovery in ejection fraction after treatment with this compound .

Clinical Trials

- Thyroid Autoimmunity : A prospective study involving 42 women with Hashimoto's thyroiditis showed that this compound supplementation significantly decreased thyroid antibody levels over six months .

- Cancer Risk Reduction : A meta-analysis encompassing 69 studies found that high selenium exposure was linked to lower cancer risk across multiple types. The odds ratio for cancer risk was 0.78 for high selenium exposure compared to low .

- Cardiac Function Improvement : A case report highlighted a patient who exhibited improved cardiac function after receiving selenium supplementation for dilated cardiomyopathy linked to deficiency .

Table of Key Research Findings

Propiedades

IUPAC Name |

2-amino-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040609 | |

| Record name | Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

DL- and L-forms are solids; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Selenomethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000008 [mmHg] | |

| Record name | Selenomethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Selenomethionine (SeMet) is the chemical form or major component of selenium used for cancer chemoprevention in several clinical trials. However, evidence from experimental studies indicates that SeMet has weaker anticancer effects than most other forms of selenium. ... The anticancer activity of SeMet can be enhanced by methioninase (METase), indicating that SeMet metabolites are responsible for its anticancer activity. ... Wild-type p53-expressing LNCaP human prostate cancer cells were more sensitive to cotreatment with SeMet and METase than p53-null PC3 human prostate cancer cells. SeMet and METase cotreatment significantly increased levels of superoxide and apoptosis in LNCaP cells. Cotreatment with SeMet and METase resulted in increased levels of phosphorylated p53 (Ser15), total p53, Bax, and p21(Waf1) proteins. LNCaP cells treated with SeMet and METase also showed p53 translocation to mitochondria, decreased mitochondrial membrane potential, cytochrome c release into the cytosol, and activation of caspase-9. The effects of SeMet and METase were suppressed by pretreatment with a synthetic superoxide dismutase mimic or by knockdown of p53 via RNA interference. Reexpression of wild-type p53 in PC3 cells resulted in increases in superoxide production, apoptosis, and caspase-9 activity and a decrease in mitochondrial membrane potential following cotreatment with SeMet and METase. /The/ study shows that apoptosis induced by SeMet plus METase is superoxide mediated and p53 dependent via mitochondrial pathway(s). These results suggest that superoxide and p53 may play a role in cancer chemoprevention by selenium., ... The toxicity of Se is thought to arise from its ability to substitute for sulfur during the assembly of proteins. .../More/ recent studies also indicate that some forms of selenium are capable of generating oxidative stress in an in vitro test system that includes glutathione. L-Selenomethionine, the predominant form of selenium in the eggs of oviparous vertebrates, does not generate oxidative radicals in this system, but lesions consistent with oxidative stress have been identified in fish and birds with high concentrations of Se. /This study reports/ on the ability of rainbow trout embryos to transform L-selenomethionine to a form capable of producing a superoxide radical. Oxidative stress appears to be generated by methioninase enzyme activity in the embryos that liberates methylselenol from l-selenomethionine. Methylselenol redox cycles in the presence of glutathione producing superoxide and likely accounts for oxidative lesions present in fish and birds environmentally exposed to excessive loads of selenomethionine. /L-Selenomethionine/, Primary cultures of porcine aortic endothelial cells were used to test the potential protective effect ... against several types of oxidative stress. The stressors included exposure to hyperoxia, treatment with paraquat, and incubation in the presence of the hypoxanthine/xanthine oxidase system. This protective effect ... of selenomethionine ... is known to increase glutathione peroxidase activity. ..., High-selenium containing yeast is being evaluated in clinical trials against colon polyp recurrence. However, the molecular targets for the anticancer effects of selenium remain unclear. Previous studies by our group demonstrated that selenomethionine-induced growth arrest appears to be mediated by activation of ERK and subsequent phosphorylation of RSK and histone H3. These results suggest that selenomethionine can alter gene expression. In the present study, we have used cDNA microarrays to determine whether gene expression differences exist in HCT116 colon cancer cells treated with selenomethionine. These experiments reveal statistically significant expression changes for 50 genes. Genes we found to increase with selenomethionine treatment include KLK6, ATOX1, SGK, GJB2, DAP-1, PLAU, VIM, DPYSL2, STC2 and PXN. Conversely, genes downregulated by selenomethionine include PRKACB, LIM, DEPP, MYC, CDH5, ELF3, VSNL1, SAT and EGLN3. Further analysis of those genes using chromatin immunoprecipitation experiments showed that phosphorylated histone H3 on serine 10 bound to the GJB2 promoter (connexin 26) or the serum glucocorticoid kinase promoter is increased with selenomethionine treatment. Cells overexpressing CX26 or DAP-1 displayed a reduced number of colonies which suggests that these two genes could play a functional role in the growth inhibitory effects of selenomethionine. These data support the notion that selenomethionine-induced growth inhibition is associated with global changes in gene expression. They also demonstrate that selenomethionine can modify chromatin state to alter gene transcription. | |

| Record name | SELENIUM METHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent, hexagonal sheets or plates; metallic luster of crystals | |

CAS No. |

1464-42-2, 2578-28-1 | |

| Record name | Selenomethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Selenomethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(methylselenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-(methylseleno)butanoic acid ; (+-)-Selenomethionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENOMETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9V40V4PKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM METHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

265 °C (decomposes) | |

| Record name | SELENIUM METHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.